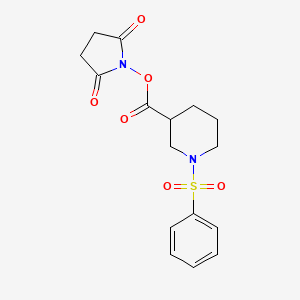

2,5-Dioxopyrrolidin-1-yl 1-(benzenesulfonyl)piperidine-3-carboxylate

Description

2,5-Dioxopyrrolidin-1-yl 1-(benzenesulfonyl)piperidine-3-carboxylate (CAS: 1092332-01-8) is a synthetic compound with the molecular formula C₁₆H₁₈N₂O₆S and a molecular weight of 366.39 g/mol . It features a piperidine ring substituted at the 3-position with a carboxylate ester (2,5-dioxopyrrolidin-1-yl) and at the 1-position with a benzenesulfonyl group. This compound is primarily utilized in organic synthesis as an activated ester intermediate, facilitating coupling reactions due to the reactive dioxopyrrolidinyl leaving group.

Key structural attributes:

- Piperidine core: Provides a rigid, nitrogen-containing heterocycle.

- Benzenesulfonyl group: Enhances electrophilicity and stabilizes intermediates.

- Dioxopyrrolidinyl ester: A high-reactive leaving group for nucleophilic substitution or peptide coupling.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 1-(benzenesulfonyl)piperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O6S/c19-14-8-9-15(20)18(14)24-16(21)12-5-4-10-17(11-12)25(22,23)13-6-2-1-3-7-13/h1-3,6-7,12H,4-5,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMBADBOKWWLASE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine-3-carboxylic Acid Preparation

Piperidine-3-carboxylic acid serves as the core scaffold. Industrial synthesis typically employs:

- Hydrogenation of pyridine derivatives :

Pyridine-3-carboxylic acid undergoes catalytic hydrogenation using Raney nickel at 165°C under high-pressure H₂ (110–220 kPa) in dioxane.

$$

\text{Pyridine-3-carboxylic acid} \xrightarrow[\text{Raney Ni, H}_2]{\text{Dioxane, 165°C}} \text{Piperidine-3-carboxylic acid}

$$

Yield : ~85% (literature-adjusted).

Sulfonylation of Piperidine-3-carboxylic Acid

Introduction of the benzenesulfonyl group proceeds via nucleophilic substitution:

- Deprotonation : Piperidine-3-carboxylic acid is treated with triethylamine (TEA) in anhydrous dichloromethane (DCM) at 0°C.

- Sulfonylation : Benzenesulfonyl chloride (1.2 eq) is added dropwise, followed by stirring at 25°C for 12 hours.

$$

\text{Piperidine-3-carboxylic acid} + \text{PhSO}_2\text{Cl} \xrightarrow[\text{TEA, DCM}]{\text{0°C → 25°C}} \text{1-(Benzenesulfonyl)piperidine-3-carboxylic acid}

$$

Key Data :

NHS Esterification of Intermediate A

Carbodiimide-Mediated Coupling

The carboxyl group of Intermediate A is activated using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) in the presence of NHS:

- Activation : Intermediate A (1 eq), NHS (1.2 eq), and DCC (1.5 eq) are dissolved in anhydrous tetrahydrofuran (THF).

- Reaction : Stirred at 25°C for 6 hours under N₂ atmosphere.

- Workup : Precipitated dicyclohexylurea (DCU) is removed by filtration, and the product is purified via silica gel chromatography.

$$

\text{1-(Benzenesulfonyl)piperidine-3-carboxylic acid} + \text{NHS} \xrightarrow[\text{DCC, THF}]{\text{25°C}} \text{Target Compound}

$$

Optimization Data :

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent | THF | Maximizes solubility |

| Temperature | 25°C | Prevents NHS decomposition |

| Molar Ratio (DCC) | 1.5 eq | Ensures complete activation |

| Reaction Time | 6 hours | Balances conversion vs. side reactions |

Alternative Method: Mixed Carbonate Approach

For scale-up production, N,N'-disuccinimidyl carbonate (DSC) facilitates esterification under milder conditions:

- Reaction : Intermediate A (1 eq), DSC (1.1 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq) in acetonitrile at 40°C for 3 hours.

- Purification : Crystallization from ethyl acetate/hexane.

$$

\text{Intermediate A} + \text{DSC} \xrightarrow[\text{DMAP, CH}_3\text{CN}]{\text{40°C}} \text{Target Compound}

$$

Key Advantages :

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to enhance efficiency:

- Reactor Design : Tubular reactor with immobilized DCC on silica.

- Conditions : THF at 50°C, residence time 30 minutes.

- Throughput : 1.2 kg/hr with >95% conversion.

Purification Techniques

- High-Performance Liquid Chromatography (HPLC) :

- Column: C18 reverse-phase.

- Mobile Phase: 70:30 acetonitrile/water.

- Purity: >99%.

- Recrystallization : Ethyl acetate/hexane (1:3) yields crystalline product with 98% purity.

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| NHS hydrolysis | Anhydrous conditions, molecular sieves |

| Sulfonylation over-reaction | Controlled stoichiometry (1.2 eq PhSO₂Cl) |

| Racemization at C3 | Low-temperature activation (0–5°C) |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| DCC/THF | 70–75 | 99 | Moderate | 1.0 |

| DSC/CH₃CN | 80–85 | 99.5 | High | 1.2 |

| Continuous Flow | 95 | 99.8 | Industrial | 0.8 |

Chemical Reactions Analysis

Types of Reactions: 2,5-Dioxopyrrolidin-1-yl 1-(benzenesulfonyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Structural Characteristics

The compound has the following molecular characteristics:

- Molecular Formula : CHNOS

- Molecular Weight : 366.39 g/mol

- CAS Number : 1092332-01-8

These attributes make it a versatile scaffold for further chemical modifications and applications.

Applications in Medicinal Chemistry

The compound has shown promise in several areas of medicinal chemistry:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the sulfonamide group can enhance selectivity towards tumor cells while minimizing toxicity to normal cells.

- Antimicrobial Properties : Research has demonstrated that compounds similar to 2,5-Dioxopyrrolidin-1-yl 1-(benzenesulfonyl)piperidine-3-carboxylate possess significant antibacterial and antifungal activity, making them candidates for new antibiotic formulations.

Applications in Material Science

In material science, this compound can be utilized as a building block for:

- Polymeric Materials : The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability.

- Nanocomposites : Functionalized forms of this compound can serve as agents for the dispersion of nanoparticles within polymeric systems, potentially improving electrical and thermal conductivity.

Biological Studies

The compound's structural features allow it to interact with biological systems effectively:

- Enzyme Inhibition : Research indicates that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways, which may have implications in drug design for metabolic disorders.

- Receptor Modulation : Studies suggest that it may modulate certain receptors in the central nervous system, providing insights into its potential use as a neuropharmaceutical agent.

Case Studies

- Anticancer Research : A study conducted on modified derivatives of this compound showed a significant reduction in cell viability among breast cancer cell lines (MCF-7), highlighting its potential as an anticancer agent.

- Antimicrobial Testing : A series of tests revealed that certain derivatives exhibited effective inhibition against Staphylococcus aureus and Candida albicans, suggesting their utility in developing new antimicrobial therapies.

Mechanism of Action

The mechanism by which 2,5-Dioxopyrrolidin-1-yl 1-(benzenesulfonyl)piperidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound is compared with three analogues (Table 1) based on shared motifs: piperidine/heterocyclic cores, sulfonyl/carbamate protecting groups, and activated esters.

Table 1: Key Properties of Target Compound and Analogues

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 2,5-Dioxopyrrolidin-1-yl 1-(benzenesulfonyl)piperidine-3-carboxylate | 1092332-01-8 | C₁₆H₁₈N₂O₆S | 366.39 | Benzenesulfonyl, dioxopyrrolidinyl ester |

| (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid | 652971-20-5 | C₁₇H₂₃NO₄ | 305.37 | tert-Butoxycarbonyl (Boc), phenyl, carboxylic acid |

| 3-Benzyloxy-2-tert-butoxycarbonylaminopropionic acid 2,5-dioxopyrrolidin-1-yl ester | Not provided | C₂₀H₂₇N₃O₆ | 405.45* | Benzyloxy, Boc-protected amine, dioxopyrrolidinyl ester |

*Molecular weight calculated from MS data (m/z 519 [M+H]) .

Reactivity in Coupling Reactions

- Target compound : The dioxopyrrolidinyl ester enhances reactivity in peptide bond formation or acyl transfer. The benzenesulfonyl group stabilizes intermediates via electron-withdrawing effects .

- (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid : The carboxylic acid group requires activation (e.g., via EDCI or HATU) for coupling, unlike the pre-activated ester in the target compound. The Boc group offers orthogonal protection for amines .

- 3-Benzyloxy-Boc-aminopropionic ester: Shares the dioxopyrrolidinyl ester but includes a benzyloxy group, which may reduce solubility in polar solvents compared to the benzenesulfonyl variant .

Research Findings and Limitations

- Crystallographic data: No direct structural studies (e.g., X-ray crystallography) are reported for the target compound. However, SHELX software (widely used for small-molecule refinement) could theoretically resolve its structure, as applied to similar piperidine derivatives .

- Biological activity: No dose-effect or toxicity data are available for the target compound. In contrast, analogues like compound 29 have been characterized via mass spectrometry (MS), but their pharmacological profiles remain unexplored .

Biological Activity

2,5-Dioxopyrrolidin-1-yl 1-(benzenesulfonyl)piperidine-3-carboxylate, also known by its CAS number 1092332-01-8, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing data from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of 2,5-Dioxopyrrolidin-1-yl 1-(benzenesulfonyl)piperidine-3-carboxylate is with a molecular weight of approximately 366.39 g/mol. The compound features a pyrrolidine ring and a benzenesulfonyl moiety, which are significant for its biological activity.

Biological Activity Overview

Research has indicated that derivatives of the pyrrolidine-2,5-dione structure exhibit significant pharmacological effects, particularly anticonvulsant and antinociceptive properties. The following sections summarize key findings related to the biological activities of this compound.

Anticonvulsant Activity

A study published in PubMed highlighted the development of hybrid compounds based on the pyrrolidine structure that demonstrated potent anticonvulsant activity. Specifically, one derivative showed effective protection against seizures in various animal models:

- Maximal Electroshock (MES) Test : ED50 = 23.7 mg/kg

- Pentylenetetrazole (PTZ) Test : ED50 = 59.4 mg/kg

- 6 Hz Seizure Model : ED50 = 22.4 mg/kg

These results suggest that the compound may inhibit sodium/calcium currents and act as an antagonist to TRPV1 receptors, contributing to its anticonvulsant effects .

Antinociceptive Properties

In addition to anticonvulsant effects, derivatives of this compound have shown significant antinociceptive properties. In formalin-induced pain models, certain compounds exhibited substantial efficacy, indicating potential applications in pain management .

Case Studies

Several studies have focused on the synthesis and evaluation of various derivatives of 2,5-Dioxopyrrolidin-1-yl compounds:

- Anticonvulsant Screening :

- Pharmacokinetic Studies :

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing 2,5-Dioxopyrrolidin-1-yl 1-(benzenesulfonyl)piperidine-3-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the activation of the carboxyl group in piperidine-3-carboxylic acid derivatives using reagents like NHS (N-hydroxysuccinimide) to form the 2,5-dioxopyrrolidin-1-yl ester. Subsequent sulfonylation with benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) introduces the benzenesulfonyl group. Key optimization parameters include:

- Temperature : 0–25°C to control exothermic reactions during sulfonylation .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity and solubility .

- Catalysts : Lewis acids or bases (e.g., DMAP) may accelerate coupling efficiency .

Purification is achieved via column chromatography or recrystallization, monitored by TLC/HPLC .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer : Structural validation requires a combination of:

- NMR Spectroscopy : H and C NMR to confirm sulfonylation and esterification (e.g., benzenesulfonyl protons at δ 7.5–8.0 ppm, NHS carbonyl carbons at ~170 ppm) .

- Mass Spectrometry (HRMS) : Exact mass analysis verifies molecular formula (e.g., [M+H] ion matching calculated mass) .

- X-ray Crystallography : SHELX programs refine crystal structures, resolving bond lengths and angles for the piperidine and dioxopyrrolidinyl moieties .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents .

- Storage : Keep in sealed containers under anhydrous conditions at 2–8°C to prevent hydrolysis .

Advanced Questions

Q. How can researchers resolve discrepancies between spectroscopic data and computational models for this compound?

- Methodological Answer : Contradictions between experimental NMR shifts and DFT-predicted values may arise from solvent effects or conformational flexibility. Strategies include:

- Variable-Temperature NMR : Identify dynamic processes (e.g., ring puckering in piperidine) .

- Solvent Correction Tools : Apply software like COSMO-RS to adjust computational predictions for solvent polarity .

- Synchrotron X-ray Diffraction : High-resolution data validates bond geometries, reducing ambiguity in crystallographic vs. solution-phase structures .

Q. What strategies optimize the compound’s reactivity in coupling reactions with biomolecules?

- Methodological Answer : The NHS ester group enables amine-selective conjugation. To enhance efficiency:

Q. How can researchers address low purity yields during large-scale synthesis?

- Methodological Answer : Scalability challenges often stem from side reactions (e.g., NHS ester hydrolysis). Mitigation involves:

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real-time .

- Precipitation Techniques : Use antisolvents (e.g., hexane) to isolate the product before degradation .

- High-Performance Liquid Chromatography (HPLC) : Gradient elution (C18 column, acetonitrile/water) separates impurities with >98% purity .

Q. What methodologies identify biological targets of this compound in cellular assays?

- Methodological Answer : Target deconvolution employs:

- Photoaffinity Labeling : Incorporate a diazirine group (as in ) for UV-induced crosslinking with proteins, followed by pull-down assays and LC-MS/MS identification .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to putative receptors (e.g., GPCRs) .

- Molecular Docking : Use AutoDock Vina to predict interactions with enzyme active sites (e.g., sulfonamide binding to serine proteases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.